molecular formula C6H13Br2N B13627531 (2R)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide

(2R)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide

Cat. No.: B13627531
M. Wt: 258.98 g/mol
InChI Key: TWBVHJLHXAWSPV-FYZOBXCZSA-N
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Description

(2R)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide is a chiral brominated pyrrolidine derivative. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a bromomethyl group and a pyrrolidine ring, makes it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide typically involves the bromination of (2R)-2-methylpyrrolidine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.

    Oxidation: Products include alcohols and ketones.

    Reduction: Products include alkanes and other reduced derivatives.

Scientific Research Applications

(2R)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of chiral drugs and as a building block for bioactive molecules.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, the compound may interact with enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(bromomethyl)pyrrolidine
  • (2R,3S)-2-(bromomethyl)-3-chlorooxirane
  • (2R)-2-(bromomethyl)morpholine

Uniqueness

(2R)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide is unique due to its specific chiral configuration and the presence of both a bromomethyl group and a pyrrolidine ring. This combination of features makes it particularly valuable in asymmetric synthesis and the development of chiral drugs. Compared to similar compounds, it offers distinct reactivity and selectivity, making it a versatile tool in chemical research and industrial applications.

Properties

Molecular Formula

C6H13Br2N

Molecular Weight

258.98 g/mol

IUPAC Name

(2R)-2-(bromomethyl)-1-methylpyrrolidine;hydrobromide

InChI

InChI=1S/C6H12BrN.BrH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H/t6-;/m1./s1

InChI Key

TWBVHJLHXAWSPV-FYZOBXCZSA-N

Isomeric SMILES

CN1CCC[C@@H]1CBr.Br

Canonical SMILES

CN1CCCC1CBr.Br

Origin of Product

United States

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